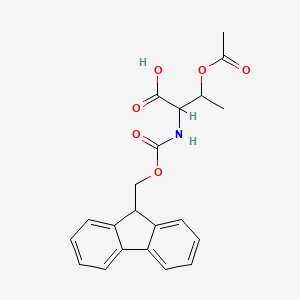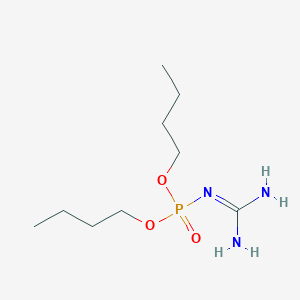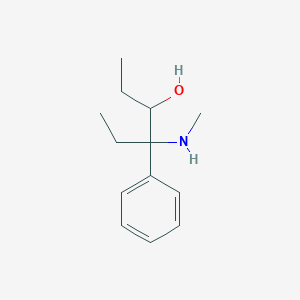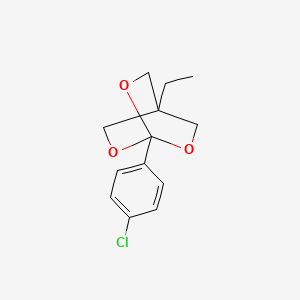
Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is a complex organic compound It is characterized by the presence of a benzene ring substituted with a chlorine atom and a cyclic ester formed with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol typically involves the esterification of p-chlorobenzoic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. This reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of p-chlorobenzoic acid derivatives.
Reduction: Formation of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing the active components that interact with cellular pathways. The chlorine atom on the benzene ring may enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
p-Chlorobenzoic Acid: Shares the p-chloro substitution on the benzene ring but lacks the cyclic ester structure.
2-Ethyl-2-(Hydroxymethyl)-1,3-Propanediol: Contains the same diol structure but without the ester linkage to the benzene ring.
Benzoic Acid Derivatives: Various benzoic acid derivatives with different substituents on the benzene ring.
Uniqueness: Orthobenzoic acid, p-chloro-, cyclic ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is unique due to its combination of a p-chloro-substituted benzene ring and a cyclic ester with a diol. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
85946-92-5 |
|---|---|
Fórmula molecular |
C13H15ClO3 |
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H15ClO3/c1-2-12-7-15-13(16-8-12,17-9-12)10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3 |
Clave InChI |
LZJTUXDLXKEXBI-UHFFFAOYSA-N |
SMILES canónico |
CCC12COC(OC1)(OC2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


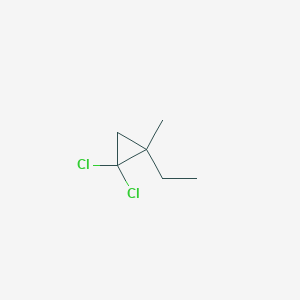
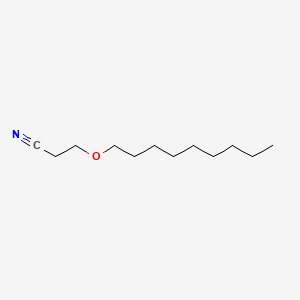
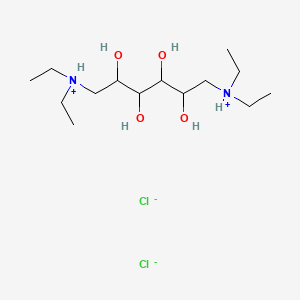
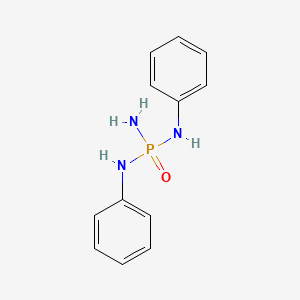
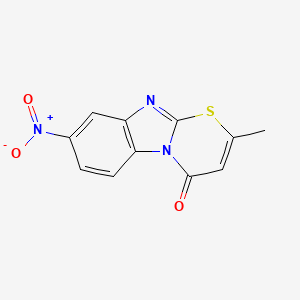
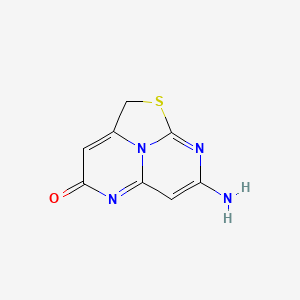
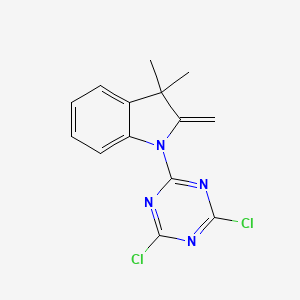
![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)



